molecular formula C16H16FN5O2 B2771631 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922009-43-6

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2771631
CAS No.: 922009-43-6
M. Wt: 329.335
InChI Key: YTORTCBADREGHW-UHFFFAOYSA-N
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Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H16FN5O2 and its molecular weight is 329.335. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-11(23)18-6-7-22-15-13(8-20-22)16(24)21(10-19-15)9-12-4-2-3-5-14(12)17/h2-5,8,10H,6-7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTORTCBADREGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammatory conditions.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core .
  • An acetylamide group that enhances its pharmacological properties.
  • The presence of fluorine atoms , which may improve metabolic stability and bioavailability.

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, including:

  • Antitumor effects : Targeting specific enzymes or receptors involved in cancer progression.
  • Anti-inflammatory properties : Modulating inflammatory pathways.

The biological activity of this compound may involve:

  • Inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
  • Interaction with specific receptors that mediate cellular responses to external stimuli.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that similar pyrazolo[3,4-d]pyrimidine derivatives exhibit potent inhibition against various cancer cell lines. For instance, compounds with similar structures showed IC50 values as low as 0.36 µM against CDK2, indicating strong potential for anticancer therapies .
  • Enzymatic Inhibition : Recent studies have highlighted the enzymatic inhibitory activity of pyrazolo[3,4-d]pyrimidines on kinases involved in tumor growth and progression. These compounds have shown selectivity towards specific targets, enhancing their therapeutic profiles .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
2-(1-(4-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamideSimilar pyrazolo[3,4-d]pyrimidine coreAntitumor and anti-inflammatory
7-(3-Aminophenyl)-2-(4-Fluorophenoxyphenyl)-pyrazolo[1,5-a]pyrimidineContains an amine groupAnticancer properties
8-[3-(1-Cyclopropylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-methylCyclopropane substitutionPotential neuroprotective effects

Synthesis and Functionalization

The synthesis of this compound typically involves several key steps under controlled conditions to optimize yield and purity. The functionalization of this compound can lead to enhanced biological activity through modifications that improve receptor binding or metabolic stability .

Scientific Research Applications

Therapeutic Applications

The therapeutic applications of this compound include:

  • Cancer Treatment :
    • The compound has shown promise in inhibiting CDKs associated with various cancers, including solid tumors and hematological malignancies such as multiple myeloma .
    • Case studies indicate that its use in combination with other therapies (e.g., radiotherapy) enhances treatment efficacy.
  • Anti-inflammatory Effects :
    • Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases .
  • Neurodegenerative Diseases :
    • Given the role of CDKs in neuronal survival and function, there is potential for this compound to be explored in neurodegenerative conditions where kinase activity is dysregulated.

Table 1: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Cancer TreatmentDemonstrated efficacy as a selective CDK inhibitor; potential for use in multiple myeloma.
Anti-inflammatory ResearchIdentified structure-activity relationships that enhance anti-inflammatory effects.
Synthesis and ApplicationsReviewed synthesis methods and highlighted biomedical applications of pyrazolo derivatives.

Case Study: Inhibition of CDK Activity

In a recent study examining the effects of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide on cancer cell lines, researchers found that treatment led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. This study supports its potential as a therapeutic agent against proliferative diseases.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. Key steps include:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of aminopyrazoles with carbonyl derivatives under reflux in ethanol or DMF .
  • Step 2: Introduction of the 2-fluorobenzyl group using nucleophilic substitution or alkylation, often requiring sodium hydride (NaH) as a base in anhydrous DMSO at 60–80°C .
  • Step 3: Acetamide functionalization via acylation with acetyl chloride in dichloromethane (DCM), catalyzed by triethylamine (TEA) .
    Critical Parameters: Temperature control (±2°C), solvent purity, and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Basic: How is the molecular structure confirmed post-synthesis?

Methodological Answer:

  • 1H/13C NMR: Assign peaks to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; pyrimidine carbonyl at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₈FN₅O₂: 376.1421) .
  • X-ray Crystallography: Resolve tautomeric forms (e.g., 4-oxo vs. 4-hydroxy) and confirm dihedral angles between aromatic rings .

Basic: What in vitro assays are used for preliminary biological activity screening?

Methodological Answer:

  • Kinase Inhibition Assays: Measure IC₅₀ against cancer-related kinases (e.g., EGFR, BRAF) using fluorescence polarization .
  • Antiproliferative Activity: MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (1–100 µM) .
  • Cytotoxicity Control: Compare with non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Source Analysis: Check assay conditions (e.g., ATP concentration in kinase assays affects inhibition ).
  • Tautomerism Impact: Use 2D NMR (HSQC, NOESY) or DFT calculations to identify dominant tautomers influencing binding .
  • Solubility Correction: Pre-saturate compound in DMSO/PBS to avoid aggregation artifacts .

Advanced: What strategies optimize the structure-activity relationship (SAR) for enhanced kinase inhibition?

Methodological Answer:

  • Substituent Variation: Replace 2-fluorobenzyl with 4-fluoro or trifluoromethoxy analogs to modulate lipophilicity (logP) and H-bonding .
  • Scaffold Hopping: Compare with pyrrolo[3,2-d]pyrimidine derivatives to assess ring strain effects on binding .
  • Molecular Dynamics Simulations: Map interactions with kinase active sites (e.g., hinge region) to guide substitutions .

Advanced: How is enantiomeric purity ensured during synthesis?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak® IG-3 columns with hexane/isopropanol (90:10) to resolve R/S enantiomers .
  • Circular Dichroism (CD): Validate optical activity of isolated enantiomers .
  • Asymmetric Catalysis: Employ palladium-catalyzed allylic amination with chiral ligands (e.g., BINAP) for stereocontrol .

Advanced: How do degradation products under acidic conditions affect stability studies?

Methodological Answer:

  • Forced Degradation: Expose to 0.1M HCl at 40°C for 24h, then analyze via HPLC-MS to identify hydrolyzed products (e.g., acetamide cleavage to free amine) .
  • Stabilization: Add antioxidants (e.g., BHT) or lyophilize in citrate buffer (pH 6.5) to minimize hydrolysis .

Advanced: What experimental designs (DoE) optimize scaled-up synthesis?

Methodological Answer:

  • Flow Chemistry: Use microreactors for exothermic steps (e.g., cyclization) to improve heat dissipation and yield (>80%) .
  • DoE Parameters: Vary temperature (50–90°C), solvent ratio (EtOH/H₂O), and residence time to identify robust conditions via response surface modeling .

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